REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([NH:6][CH2:7][CH2:8]Cl)=[CH:4][CH:3]=1.[CH2:12]([NH:16][CH3:17])[CH2:13][CH2:14][CH3:15].C([O-])([O-])=O.[Na+].[Na+].[OH-].[K+]>C1(C)C=CC=CC=1.O>[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([NH:6][CH2:7][CH2:8][N:16]([CH3:17])[CH2:12][CH2:13][CH2:14][CH3:15])=[CH:4][CH:3]=1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(NCCCl)C=C1
|
Name
|
|
Quantity
|
5.28 g
|
Type
|
reactant
|
Smiles
|
C(CCC)NC
|
Name
|
|
Quantity
|
6.36 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The ether layer was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
After evaporating the solvent approximately 6 g of product
|
Type
|
CUSTOM
|
Details
|
were obtained which
|
Type
|
CUSTOM
|
Details
|
The product was purified via the HCl salt
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)NCCN(CCCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.21 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |